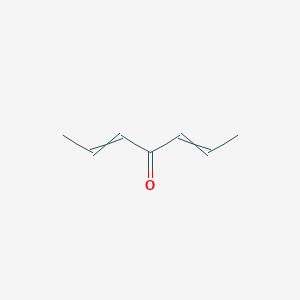

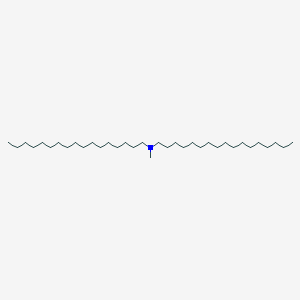

N-Heptadecyl-N-methylheptadecan-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-Heptadecyl-N-methylheptadecan-1-amine is a long-chain alkylamine with the molecular formula C35H73N. This compound is characterized by its two heptadecyl chains and a methyl group attached to the nitrogen atom. It is primarily used in various industrial applications due to its surfactant properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

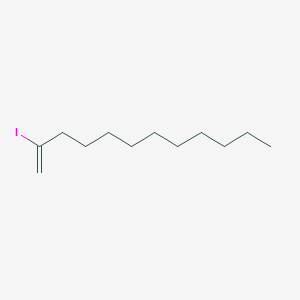

The synthesis of N-Heptadecyl-N-methylheptadecan-1-amine typically involves the reaction of heptadecylamine with methyl iodide. The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:

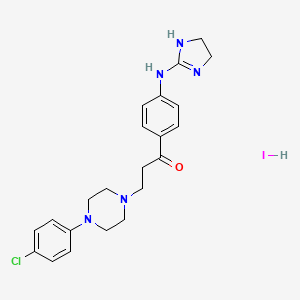

Heptadecylamine+Methyl iodide→this compound+Hydrogen iodide

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Análisis De Reacciones Químicas

Types of Reactions

N-Heptadecyl-N-methylheptadecan-1-amine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: Reduction reactions can convert the compound into secondary or primary amines.

Substitution: The nitrogen atom in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Halogenated compounds like alkyl halides are often used in substitution reactions.

Major Products Formed

Oxidation: Amine oxides

Reduction: Secondary or primary amines

Substitution: Alkylated amines

Aplicaciones Científicas De Investigación

N-Heptadecyl-N-methylheptadecan-1-amine has a wide range of applications in scientific research, including:

Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a phase transfer catalyst.

Biology: Employed in the preparation of liposomes and other lipid-based delivery systems.

Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.

Industry: Utilized in the formulation of detergents, emulsifiers, and corrosion inhibitors.

Mecanismo De Acción

The mechanism of action of N-Heptadecyl-N-methylheptadecan-1-amine is primarily based on its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for the formation of micelles and other self-assembled structures. This property is exploited in various applications, from drug delivery to industrial formulations.

Comparación Con Compuestos Similares

Similar Compounds

- N-Hexadecyl-N-methylheptadecan-1-amine

- N-Methyl-N-tetradecylhexadecan-1-amine

Uniqueness

N-Heptadecyl-N-methylheptadecan-1-amine is unique due to its longer alkyl chains, which enhance its surfactant properties compared to similar compounds with shorter chains. This makes it particularly effective in applications requiring strong surface activity and stability.

Propiedades

Número CAS |

103175-42-4 |

|---|---|

Fórmula molecular |

C35H73N |

Peso molecular |

508.0 g/mol |

Nombre IUPAC |

N-heptadecyl-N-methylheptadecan-1-amine |

InChI |

InChI=1S/C35H73N/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36(3)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h4-35H2,1-3H3 |

Clave InChI |

FCURGHOPLJJKFF-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCCCCCCCCCCCN(C)CCCCCCCCCCCCCCCCC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(Thiophen-2-yl)thieno[2,3-d]pyridazine](/img/structure/B14341493.png)

![4-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]morpholine-3-carbonitrile](/img/structure/B14341514.png)

![2-Methyl-4-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]benzene-1,3-diamine](/img/structure/B14341537.png)

![(2R)-2-[4-[(6-Chloro-2-quinoxalinyl)oxy]phenoxy]propanoyl chloride](/img/structure/B14341544.png)

![N,N'-Bis[2-(diphenylphosphoryl)phenyl]urea](/img/structure/B14341551.png)